![molecular formula C13H23N B3021578 1-(1-Adamantyl)propan-2-amine CAS No. 39978-69-3](/img/structure/B3021578.png)
1-(1-Adamantyl)propan-2-amine
Overview
Description
1-(1-Adamantyl)propan-2-amine is a chemical compound with the molecular formula C13H23N . It is a derivative of adamantane, a tricyclic cage compound .
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-(1-Adamantyl)propan-2-amine, involves various methods. One approach involves the introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)propan-2-amine consists of a nitrogen atom bonded to a propyl group and an adamantyl group . The adamantyl group is a tricyclic cage-like structure that is superimposable on the diamond lattice .Scientific Research Applications
- Antiviral Agents : 1-Adamantylamine derivatives have shown promise as antiviral agents. Researchers explore their potential against influenza viruses and other viral infections .
- Neuroprotective Compounds : Due to its adamantane core, this compound is investigated for neuroprotective effects. It may play a role in treating neurodegenerative diseases .
- Organocatalysis : 1-Adamantylamine serves as a chiral organocatalyst in asymmetric reactions. Its rigid structure and steric effects influence enantioselectivity .
- Metal-Organic Frameworks (MOFs) : Researchers incorporate adamantylamine into MOFs to enhance their stability and adsorption properties .
- Functional Nanoparticles : The adamantane moiety allows for functionalization of nanoparticles. These modified nanoparticles find applications in drug delivery, imaging, and sensing .
- Surface Modification : 1-Adamantylamine can modify surfaces, improving wettability, adhesion, and chemical reactivity .
- Polymer Stabilization : Researchers use 1-Adamantylamine to stabilize polymers, enhancing their thermal and mechanical properties .
- Polymerization Catalysts : It acts as a ligand in polymerization catalysts, influencing polymer chain growth and stereochemistry .
- Host-Guest Interactions : The adamantane unit participates in host-guest complexes. Researchers study its inclusion in cyclodextrins and other supramolecular assemblies .
- Self-Assembly : 1-Adamantylamine-based molecules self-assemble into functional nanostructures with potential applications in drug delivery and sensing .
Medicinal Chemistry and Drug Development
Catalyst Development
Materials Science and Nanomaterials
Polymer Chemistry
Supramolecular Chemistry
Organic Synthesis
Safety and Hazards
Future Directions
Adamantane derivatives, including 1-(1-Adamantyl)propan-2-amine, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . There is also a growing interest in the use of diamondoids for diamond formation .
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
It’s known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
The introduction of adamantane moieties on diamondoids has been studied in terms of structural properties towards the perspective of transformation into nanodiamonds .
Action Environment
The effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation have been studied .
properties
IUPAC Name |
1-(1-adamantyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZEBNCIWGCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960474 | |
Record name | 1-(Adamantan-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)propan-2-amine | |
CAS RN |
56558-33-9, 39978-69-3 | |
Record name | Adamantylamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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